molecular formula C24H26ClNO4 B257625 (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No. B257625
M. Wt: 427.9 g/mol
InChI Key: YFHXNANXYMVFAD-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research due to its ability to restore the function of the tumor suppressor protein p53.

Mechanism of Action

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione works by binding to the DNA-binding domain of the p53 protein, which restores its ability to bind to DNA and activate the transcription of target genes that are involved in cell cycle arrest, DNA repair, and apoptosis. (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione also stabilizes the p53 protein, preventing its degradation and promoting its accumulation in the nucleus of the cell.
Biochemical and Physiological Effects:
(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has been shown to have a variety of biochemical and physiological effects. In addition to restoring the function of the p53 protein, (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has been shown to inhibit the activity of the oncogenic protein MDM2, which is a negative regulator of p53. (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione in lab experiments is its ability to restore p53 function in cancer cells that have mutated or lost p53 function. This allows researchers to study the effects of p53 activation on cancer cell biology and to test the efficacy of p53-targeted therapies. However, one limitation of (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is its potential off-target effects, as it has been shown to bind to other proteins besides p53. This can complicate the interpretation of experimental results and requires careful control experiments to ensure the specificity of (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione's effects.

Future Directions

There are several future directions for the study of (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione. One area of research is the development of more potent and selective p53 activators that can be used as cancer therapeutics. Another area of research is the identification of biomarkers that can predict the response of cancer cells to p53 activation. Additionally, the combination of (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the use of (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione in preclinical animal models of cancer is an important step towards clinical translation.

Synthesis Methods

The synthesis of (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves the reaction of 4-chlorobenzaldehyde with 3-methoxypropylamine to form an imine intermediate. This intermediate is then reacted with 4-isopropylbenzylamine and phthalic anhydride to yield (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione. The synthesis of (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a multistep process that requires careful purification and characterization to ensure the purity and identity of the final product.

Scientific Research Applications

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has been extensively studied for its potential use as a cancer therapeutic agent. It has been shown to restore the function of the p53 protein, which is a critical tumor suppressor that is mutated or lost in many types of cancer. (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells that have mutated or lost p53 function. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Molecular Formula

C24H26ClNO4

Molecular Weight

427.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H26ClNO4/c1-15(2)16-5-7-17(8-6-16)21-20(22(27)18-9-11-19(25)12-10-18)23(28)24(29)26(21)13-4-14-30-3/h5-12,15,21,27H,4,13-14H2,1-3H3/b22-20+

InChI Key

YFHXNANXYMVFAD-LSDHQDQOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCOC

SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

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